molecular formula C18H17Cl2NO B1359617 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-76-8

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1359617
M. Wt: 334.2 g/mol
InChI Key: ARDYNEROAUNCGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl-substituted compounds often involves multi-step reactions, as seen in the creation of benzofuro[3,2-b]pyridines, where a systematic structure-activity relationship study highlighted the importance of chlorine substitution . Similarly, a pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These methods suggest that the synthesis of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone could also involve a multi-step process, potentially utilizing chlorophenyl precursors and a suitable pyrrolidinomethyl group donor in the presence of a catalyst.

Molecular Structure Analysis

The molecular structure of chlorophenyl-substituted compounds has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), have been used to predict spectral and geometrical data, showing high correlation with experimental data . For benzophenone derivatives, conformational analysis has revealed the preferred conformations and potential energy barriers for rotation around the phenyl-carbonyl bond . These analyses are crucial for understanding the 3D arrangement of atoms in a molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of chlorophenyl-substituted benzophenones can be influenced by the presence of substituents, as seen in the topoisomerase inhibitory activity of certain compounds . The photoreaction of benzophenone with other reactants has been shown to be pH-dependent, leading to different substitution and reduction products . These studies indicate that the chemical reactions of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone would likely be sensitive to the electronic effects of the chlorine substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-substituted compounds can be inferred from spectroscopic and computational studies. For instance, the electronic properties, such as HOMO and LUMO energies, and the electronic spectrum can be studied using time-dependent DFT . The corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest potential applications of similar compounds in material protection . These properties are essential for predicting the behavior of 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone in various environments and applications.

Scientific Research Applications

Environmental Impact and Degradation

  • Ozonation of BP-3 in Water : BP-3, a widely used ultraviolet-absorbing chemical, has adverse impacts on aquatic ecosystems and human health. Research shows that ozonation can degrade BP-3, but the process might increase the toxicity due to the formation of intermediates. Higher ozone doses lead to more degradation but also more by-products, suggesting the need for combining ozonation with other methods for effective BP-3 removal (Guo et al., 2016).

  • Ferrate(VI) Oxidation : Oxidation by aqueous ferrate(VI) has been explored as a method to remove BP-3 from water. The kinetics of this reaction and the impact of pH on its efficiency were studied, indicating a promising approach for BP-3 removal in water treatment (Yang & Ying, 2013).

Photochemical Properties and Applications

  • Photochemical Applications : BP photophores, including BP-3, are known for their unique photochemical properties and have applications in biological chemistry, bioorganic chemistry, and material science. They can be used for binding site mapping, proteome profiling, and surface grafting, among other applications (Dormán et al., 2016).

Toxicity and Environmental Concerns

  • Cytotoxicity in Rat Thymocytes : Research has shown that BP-3 can induce cytotoxicity in rat thymocytes, possibly due to oxidative stress associated with increased intracellular Zn2+ levels (Utsunomiya et al., 2019).

  • Reproductive Toxicity : Studies suggest that exposure to high levels of BP-3 could be linked to changes in birth weights and gestational ages in humans, and similar effects in animal models. These associations are attributed to BP-3's endocrine-disrupting effects (Ghazipura et al., 2017).

properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYNEROAUNCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643217
Record name (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-76-8
Record name Methanone, (2,3-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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